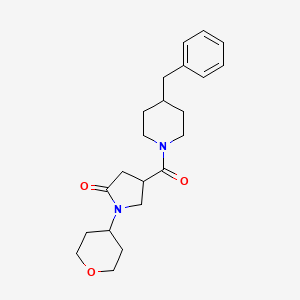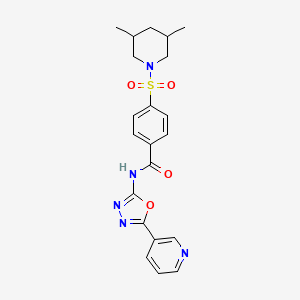
4-(4-benzylpiperidine-1-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of heterocyclic compounds is a significant area of research due to their potential applications in pharmaceuticals and materials science. The compound 4-(4-benzylpiperidine-1-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one, while not directly synthesized in the provided papers, shares structural similarities with compounds that have been synthesized. For instance, the synthesis of functionalized 4H-pyrano[3,2-c]pyridines from 4-hydroxy-6-methyl-2-pyridone involves a reaction with benzylidenemalononitriles and a catalytic amount of piperidine, which could potentially be adapted for the synthesis of the compound . Additionally, the synthesis of N-benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines as selective dual serotonin/noradrenaline reuptake inhibitors indicates the feasibility of incorporating the tetrahydro-2H-pyran-4-yl moiety into pyrrolidine derivatives .
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is crucial for their biological activity and physical properties. The novel one-pot synthesis of a heterocyclic compound described in one study provides insights into the structural characterization using various spectroscopic methods and X-ray diffraction, which could be relevant for analyzing the molecular structure of this compound . Theoretical calculations such as density functional theory (DFT) can be employed to predict the molecular geometry and electronic properties of the compound .
Chemical Reactions Analysis
The reactivity of heterocyclic compounds is influenced by their functional groups and molecular structure. The synthesis of 3-(trifluoromethyl)benzo[c][1,6]naphthyridines from substituted 4H-pyran-4-ones via aminopyridines demonstrates the potential for cyclization reactions involving pyranone derivatives . Similarly, the rearrangement of 4-aryl-1,2,3,6-tetrahydropyridinium quaternary salts to give substituted pyrrolidines or tetrahydroazepines indicates the possibility of ring contraction or expansion reactions that could be relevant for the synthesis of the target compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. While the papers provided do not directly discuss the properties of this compound, they do provide methods for the synthesis and characterization of structurally related compounds. These methods can be used to infer the potential properties of the compound . For example, the crystallization in a monoclinic space group and the comparison of experimental and theoretical data for a synthesized heterocyclic compound can provide a basis for predicting the crystalline structure and stability of the target compound .
Applications De Recherche Scientifique
Organic Synthesis
Research in organic synthesis explores the stereospecific synthesis of pyrrolidines with diverse configurations via 1,3-dipolar cycloadditions to sugar-derived enones. This approach leverages enantiomerically pure pyrrolidines obtained through the cycloaddition of stabilized azomethine ylides and sugar enones derived from pentoses, demonstrating the versatility of pyrrolidine scaffolds in synthetic chemistry (Guillermo A Oliveira Udry, Evangelina Repetto, O. Varela, 2014).
Coordination Chemistry
In coordination chemistry, the focus is on assembling mono-, di-, and tri-nuclear coordination complexes using ditopic analogues of terpyridine. This research highlights the synthesis and structural determination of various metal complexes, indicating the potential of these complexes in constructing complicated supramolecular structures (Z. Yin, Guoqi Zhang, Tonya Phoenix, Shengping Zheng, J. Fettinger, 2015).
Photochemistry
Studies in photochemistry include the photoinduced direct 4-pyridination of C(sp3)–H bonds, showcasing a method for the chemoselective substitution of hydrogen in C(sp3)–H bonds by 4-pyridine. This technique facilitates the intermolecular formation of sterically hindered bonds between alkylaromatics and 4-pyridine, serving as a valuable tool for constructing biologically active and functional molecules (T. Hoshikawa, M. Inoue, 2013).
Electrochemistry
Electrochemical polymerization research investigates the synthesis of polymeric materials with electrochemical activity, such as Poly(4-(3-(pyrrol-1-yl)propionyloxy)-2,2,6,6-tetramethylpiperidin-1-yloxy) (PPy-TEMPO). This study explores the electrocatalytic activity of PPy-TEMPO for benzyl alcohol oxidation, demonstrating the potential of such materials in electrochemical applications (Jin-jin Lu, Jiaqi Ma, Jingmiao Yi, Zhenlu Shen, Yijun Zhong, Chun’an Ma, meichao li, 2014).
Medicinal Chemistry
In the realm of medicinal chemistry, the synthesis and evaluation of compounds for potential therapeutic applications are prominent. For instance, the development of pyrazolo[3,4-b]pyridines as potential corrosion inhibitors for mild steel in acidic environments showcases the intersection of medicinal chemistry and materials science, highlighting the broad applicability of pyridine derivatives in various research domains (A. Dandia, S. Gupta, Priyanka Singh, M. Quraishi, 2013).
Propriétés
IUPAC Name |
4-(4-benzylpiperidine-1-carbonyl)-1-(oxan-4-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3/c25-21-15-19(16-24(21)20-8-12-27-13-9-20)22(26)23-10-6-18(7-11-23)14-17-4-2-1-3-5-17/h1-5,18-20H,6-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYBAYZTLAOWRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3CC(=O)N(C3)C4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Aminomethyl)-N,N-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine dihydrochloride](/img/structure/B2515586.png)
![(Z)-methyl 4-((3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2515587.png)



![N-cyclopentyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2515597.png)

![N-(2-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methoxy}phenyl)acetamide](/img/structure/B2515600.png)


![N-methyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2515603.png)

![1-[4-(3,3-Difluoroazetidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2515605.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2515606.png)